4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
The compound “4-(Amino-methoxycarbonyl-methyl)-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It likely contains functional groups such as an amino group, a methoxycarbonyl group, a methyl group, a piperidine ring, a carboxylic acid group, and a tert-butyl ester group .
Scientific Research Applications
Synthetic Pathways and Industrial Applications
One study discusses the Graphical Synthetic Routes of Vandetanib , highlighting a process where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate undergo multiple reactions, including substitution and cyclization, to yield a compound of interest. This process is noted for its high yield and commercial value in industrial production, suggesting applications in synthesizing complex organic molecules for pharmaceutical purposes (W. Mi, 2015).
Advanced Chemical Products from Biomass
Another research area focuses on the Alkoxycarbonylation of Unsaturated Phytogenic Substrates . This process, involving palladium catalysts, enables the synthesis of ester products from alternative feedstocks. The study emphasizes the method's potential to address challenges in chemical industry sustainability and its applications in creating polymers and other advanced chemical products (N. Sevostyanova & S. Batashev, 2023).
Environmental Applications
The Decomposition of Methyl Tert-Butyl Ether by adding hydrogen in a cold plasma reactor is reviewed, demonstrating a novel method for decomposing and converting environmental pollutants into less harmful substances. This study showcases the environmental remediation potential of innovative technologies in treating contaminants like MTBE, highlighting broader applications in environmental science and engineering (L. Hsieh et al., 2011).
Biotechnological Innovations
Research on Biotechnological Routes Based on Lactic Acid Production from biomass discusses how lactic acid serves as a precursor for numerous valuable chemicals, including esters, through both chemical and biotechnological routes. This study presents the potential for using biotechnological processes to produce lactic acid derivatives, offering greener alternatives for synthesizing various chemicals and materials (Chao Gao et al., 2011).
Properties
IUPAC Name |
tert-butyl 4-[(1S)-1-amino-2-methoxy-2-oxoethyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQYYUIIOHOLI-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401149930 | |
Record name | Methyl (αS)-α-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401149930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368866-12-0 | |
Record name | Methyl (αS)-α-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368866-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (αS)-α-amino-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401149930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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